molecular formula C15H19N3O2 B8525014 ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate

ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate

Cat. No.: B8525014
M. Wt: 273.33 g/mol
InChI Key: LJHQPONFCGGGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate is a synthetic organic compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate

InChI

InChI=1S/C15H19N3O2/c1-4-20-15(19)11-5-6-13(12(16)9-11)18-8-7-17-14(18)10(2)3/h5-10H,4,16H2,1-3H3

InChI Key

LJHQPONFCGGGKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2C=CN=C2C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to optimize reaction conditions and scale-up production efficiently .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields N-oxides, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-(2-isopropyl-1H-imidazol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, thereby modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 3-amino-4-(2-propan-2-ylimidazol-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

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